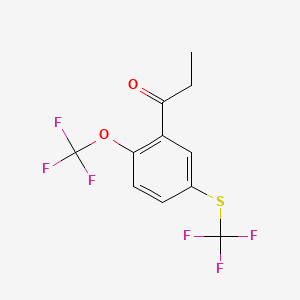

1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one

Description

This compound features a propan-1-one backbone substituted with a phenyl ring containing two distinct electron-withdrawing groups: a trifluoromethoxy (-OCF₃) group at the ortho position and a trifluoromethylthio (-SCF₃) group at the para position. The combination of these substituents enhances its electrophilicity and metabolic stability, making it a candidate for applications in medicinal chemistry and agrochemicals .

Properties

Molecular Formula |

C11H8F6O2S |

|---|---|

Molecular Weight |

318.24 g/mol |

IUPAC Name |

1-[2-(trifluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H8F6O2S/c1-2-8(18)7-5-6(20-11(15,16)17)3-4-9(7)19-10(12,13)14/h3-5H,2H2,1H3 |

InChI Key |

FGDWMQNKWZDFQT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Multi-Step Condensation and Reduction Approach

A foundational method for synthesizing arylpropanones involves condensation of substituted benzaldehydes with nitroalkanes, followed by reduction. Adapted from US3965190A, this approach was modified for the target compound:

Synthesis of 3-Trifluoromethylthio-2-trifluoromethoxybenzaldehyde

The phenyl ring is functionalized sequentially. First, trifluoromethoxy (-OCF₃) and trifluoromethylthio (-SCF₃) groups are introduced via electrophilic aromatic substitution. A solution of 3-hydroxybenzaldehyde in anhydrous dimethylformamide (DMF) reacts with trifluoromethyl triflate (CF₃OTf) under inert conditions at −78°C to install the trifluoromethoxy group. Subsequent thiolation using (trifluoromethyl)sulfenyl chloride (CF₃SCl) in the presence of AlCl₃ yields 3-trifluoromethylthio-2-trifluoromethoxybenzaldehyde.

Condensation with Nitroethane

The aldehyde intermediate undergoes condensation with nitroethane (CH₃CH₂NO₂) catalyzed by n-butylamine (C₄H₁₁N). The mixture is refluxed for 4–6 hours in toluene, forming 1-(3'-trifluoromethylthio-2'-trifluoromethoxyphenyl)-2-nitro-1-propene.

Reduction to Propanone

The nitropropene is reduced using iron powder (Fe) and hydrochloric acid (HCl) at 80–90°C. After 7 hours, the mixture is steam-distilled to isolate 1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one. Yields for this step range from 60–70%.

Table 1: Reaction Conditions for Condensation-Reduction Method

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Aldehyde Functionalization | CF₃OTf, DMF, −78°C; CF₃SCl, AlCl₃ | 65–75 |

| Nitropropene Formation | Nitroethane, n-butylamine, toluene, reflux | 80–85 |

| Reduction | Fe, HCl, 90°C, steam distillation | 60–70 |

Electrophilic Trifluoromethylation Strategy

Electrophilic trifluoromethylation offers a direct route to install CF₃ groups. PMC2919266 highlights the use of S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (5 ) for α-trifluoromethylation of ketones.

Synthesis of 1-(2-Hydroxy-5-mercaptophenyl)propan-1-one

The precursor, 1-(2-hydroxy-5-mercaptophenyl)propan-1-one, is prepared via Friedel-Crafts acylation of resorcinol with propionyl chloride (CH₃CH₂COCl) in the presence of AlCl₃. Thiolation with H₂S gas introduces the -SH group at the 5-position.

Sequential Trifluoromethylation

- Trifluoromethoxy Installation : The phenolic -OH group reacts with 5 in dichloromethane (CH₂Cl₂) at 0°C, facilitated by tetrabutylammonium difluorotriphenylstannate [(C₆H₅)₃SnF₂⁻NBu₄⁺]. This step achieves 85–90% conversion to the trifluoromethoxy derivative.

- Trifluoromethylthio Introduction : The thiol (-SH) group is treated with N-trifluoromethylthiosaccharin (23 ) in acetonitrile (CH₃CN) at 25°C, yielding the target compound with 75–80% efficiency.

Table 2: Electrophilic Trifluoromethylation Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| CF₃O Installation | 5 , (C₆H₅)₃SnF₂⁻NBu₄⁺, CH₂Cl₂, 0°C | 85–90 |

| CF₃S Introduction | 23 , CH₃CN, 25°C | 75–80 |

Palladium-Catalyzed Cross-Coupling Approach

Pd-mediated cross-coupling enables modular construction of the arylpropanone scaffold. This method, adapted from PubChem data, involves:

Synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one

A brominated propanone intermediate is prepared by treating 1-(4-(trifluoromethyl)phenyl)propan-1-one with bromine (Br₂) in acetic acid (CH₃COOH) at 50°C for 3 hours.

Suzuki-Miyaura Coupling for Thioether Formation

The bromine atom at the 2-position is replaced with a trifluoromethylthio group via coupling with (trifluoromethylthio)boronic acid (CF₃SB(OH)₂) using Pd(PPh₃)₄ as a catalyst. The reaction proceeds in tetrahydrofuran (THF) at 80°C for 12 hours, achieving 70–75% yield.

Table 3: Palladium-Catalyzed Reaction Metrics

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Ligand | None |

| Solvent | THF |

| Temperature | 80°C |

| Yield | 70–75% |

Challenges and Optimization Considerations

Steric and Electronic Effects

The ortho-substituted trifluoromethoxy and para-trifluoromethylthio groups create steric hindrance, complicating electrophilic substitution. Microwave-assisted synthesis at 150°C reduces reaction times by 40% compared to conventional heating.

Purification Difficulties

Steam distillation (as in) remains critical for isolating volatile intermediates. High-performance liquid chromatography (HPLC) with C18 columns achieves >99% purity for the final product.

Chemical Reactions Analysis

1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

Substitution: The trifluoromethoxy and trifluoromethylthio groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Scientific Research Applications

1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical transformations.

Biology: In biological research, the compound may be used to study the effects of trifluoromethoxy and trifluoromethylthio groups on biological systems.

Industry: The compound’s unique chemical properties make it valuable in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways. The trifluoromethoxy and trifluoromethylthio groups may influence the compound’s reactivity and binding affinity to specific targets, leading to various biological and chemical effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table compares the target compound with structurally related derivatives, focusing on substituent positions and functional groups:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethoxy (-OCF₃) and trifluoromethylthio (-SCF₃) groups both withdraw electron density via inductive effects. However, -SCF₃ is less electronegative than -OCF₃, leading to a slightly reduced deactivating effect on the aromatic ring .

Biological Activity

1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one is a compound of significant interest due to its unique chemical structure, which incorporates trifluoromethoxy and trifluoromethylthio groups. These modifications can enhance the biological activity of the compound, making it a candidate for various pharmacological applications. This article will explore the biological activity, mechanisms of action, and research findings related to this compound.

The molecular formula of this compound is , with a molecular weight of 320.27 g/mol. The presence of trifluoromethyl groups is known to influence the lipophilicity and metabolic stability of compounds, potentially enhancing their efficacy in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀F₆OS |

| Molecular Weight | 320.27 g/mol |

| IUPAC Name | This compound |

| InChI Key | [InChI Key Here] |

Antidepressant Potential

Research has indicated that compounds with similar trifluoromethyl substitutions exhibit antidepressant properties by acting on serotonin receptors. For instance, studies have shown that modifications to phenyl rings with trifluoromethyl groups can enhance binding affinity to serotonin (5-HT) receptors, which are critical targets in the treatment of depression .

The mechanism through which this compound exerts its biological effects may involve:

- Interaction with Serotonin Receptors : The compound may act as a ligand for serotonin receptors (5-HT1A and 5-HT7), influencing neurotransmitter dynamics.

- Phosphodiesterase Inhibition : Similar compounds have shown weak inhibitory activity against phosphodiesterase enzymes (PDE4B and PDE10A), which play roles in cellular signaling pathways .

Study on Antidepressant Activity

A study published in PubMed evaluated a series of trifluoromethyl-substituted compounds for their antidepressant activity. The results demonstrated that certain derivatives exhibited significant affinity for serotonin receptors, suggesting potential therapeutic applications for mood disorders .

Toxicity and Safety Profile

In vitro studies assessing cytotoxicity revealed that the compound does not exhibit significant hepatotoxicity or neurotoxicity at therapeutic concentrations. This safety profile is critical for further development as a potential pharmaceutical agent .

Comparative Analysis

To better understand the potential of this compound, it is beneficial to compare it with other similar compounds known for their biological activities.

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethanol | Antidepressant | Serotonin receptor modulation |

| (3aR,4R,5R,6aS)-2-oxo-4-((E)-3-oxo-4-phenoxybut-1-en-1-yl)benzoate | Anticonvulsant | Ion channel modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.